Sodium 3-cyanobenzenesulfinate
Description
Properties
IUPAC Name |
sodium;3-cyanobenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S.Na/c8-5-6-2-1-3-7(4-6)11(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMVDUXXBTXSPZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)[O-])C#N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodologies for Sodium 3 Cyanobenzenesulfinate
Preparation of Arylsulfinate Derivatives from Precursors
The preparation of arylsulfinates, including sodium 3-cyanobenzenesulfinate, from readily available precursors is a cornerstone of organosulfur chemistry. These methods provide reliable access to sulfinate salts, which are versatile building blocks for the synthesis of sulfones, sulfonamides, and other sulfur-containing compounds.
Reduction of Arylsulfonyl Chlorides
A prevalent and economically viable method for the synthesis of sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chlorides. This transformation can be accomplished using a variety of reducing agents, with inorganic sulfites being the most common.
The most common and straightforward method for the preparation of sodium arylsulfinates is the reduction of the corresponding sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium. researchgate.net This reaction is typically carried out in the presence of a base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrochloric acid generated during the reaction. The process is generally conducted at elevated temperatures, often between 70–80 °C. researchgate.net
The general reaction scheme for the reduction of an arylsulfonyl chloride to a sodium arylsulfinate using sodium sulfite is as follows:
ArSO₂Cl + Na₂SO₃ + NaHCO₃ → ArSO₂Na + NaCl + NaHSO₄ + CO₂
For the specific synthesis of sodium 3-cyanobenzenesulfinate, 3-cyanobenzenesulfonyl chloride would be the starting material. The reaction would proceed by dissolving the sulfonyl chloride in a suitable solvent and treating it with an aqueous solution of sodium sulfite and sodium bicarbonate. The product, sodium 3-cyanobenzenesulfinate, can then be isolated from the reaction mixture upon cooling and filtration.
Table 1: Representative Conditions for the Reduction of Arylsulfonyl Chlorides with Sodium Sulfite
| Starting Material | Reagents | Solvent | Temperature (°C) | Product |
| p-Toluenesulfonyl chloride | Na₂SO₃, NaHCO₃ | Water | 70-80 | Sodium p-toluenesulfinate |
| Benzenesulfonyl chloride | Na₂SO₃, NaHCO₃ | Water | 70-80 | Sodium benzenesulfinate (B1229208) |
This table presents generalized conditions based on established procedures for similar compounds.
While sodium sulfite is the most widely used reducing agent for the conversion of arylsulfonyl chlorides to arylsulfinates, other reagents can also effect this transformation. For instance, phosphines, such as triphenylphosphine (B44618) (PPh₃), are known to reduce sulfonyl chlorides. researchgate.net This method offers an alternative in non-aqueous conditions. The reaction of an arylsulfonyl chloride with triphenylphosphine typically yields the corresponding sulfinate after workup.
The choice of reducing agent can be influenced by the substrate's functional group compatibility and the desired reaction conditions (aqueous vs. non-aqueous).
Utilization of Organometallic Reagents and Sulfur Dioxide Insertion
Organozinc reagents can be directly trapped with sulfur dioxide or, more conveniently, with a solid SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.org This reaction leads to the formation of a zinc sulfinate salt, which can then be converted to the desired sodium salt. This transformation is noted for its broad scope and compatibility with various functional groups, including nitriles. acs.org
The synthesis of sodium 3-cyanobenzenesulfinate via this route would begin with the preparation of a 3-cyanophenylzinc reagent, for example, from 3-bromobenzonitrile (B1265711). This organozinc compound is then reacted with DABSO to form the corresponding zinc sulfinate. Subsequent treatment with a sodium salt would then yield sodium 3-cyanobenzenesulfinate.
Palladium-Catalyzed Cross-Coupling Methods (e.g., from Aryl Halides and DABSO)
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. This methodology allows for the direct synthesis of arylsulfinates from aryl halides and a sulfur dioxide source.
A simple and effective system for this transformation consists of a palladium(0) catalyst, a suitable ligand, a base such as triethylamine, and the SO₂ surrogate DABSO. nih.gov This gas- and reductant-free reaction is applicable to a wide range of aryl and heteroaryl halides and is tolerant of numerous functional groups. nih.gov The reaction typically proceeds in a solvent like isopropyl alcohol, which can also act as a formal reductant. nih.gov
For the synthesis of sodium 3-cyanobenzenesulfinate, 3-bromobenzonitrile or 3-iodobenzonitrile (B1295488) would be the ideal starting material. The palladium-catalyzed coupling of the aryl halide with DABSO in the presence of a base would generate an ammonium (B1175870) sulfinate, which can be readily converted to the sodium salt.
Table 2: Representative Conditions for Palladium-Catalyzed Sulfination of Aryl Bromides
| Aryl Bromide | Catalyst System | Base | SO₂ Source | Solvent | Product Type |
| 4-Bromotoluene | PdCl₂(AmPhos)₂ | Et₃N | DABSO | i-PrOH | Ammonium sulfinate |
| 4-Bromoanisole | PdCl₂(AmPhos)₂ | Et₃N | DABSO | i-PrOH | Ammonium sulfinate |
| 3-Bromopyridine | PdCl₂(AmPhos)₂ | Et₃N | DABSO | i-PrOH | Ammonium sulfinate |
This table illustrates typical conditions for the palladium-catalyzed synthesis of arylsulfinates from aryl bromides and DABSO, demonstrating the general applicability of the method. nih.gov
Functionalization Strategies for Cyanobenzenesulfinate Scaffolds
The functionalization of the cyanobenzenesulfinate scaffold can be approached from two main perspectives: the introduction of the cyano group onto a pre-existing substituted benzenesulfinate derivative, or the modification of an existing arylsulfinate to achieve the desired 3-cyano substitution pattern.
Introduction of the Cyano Group onto Substituted Benzenesulfinate Derivatives
A primary and highly effective method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. nih.govwikipedia.orgmasterorganicchemistry.com This reaction provides a versatile pathway to convert an aryl amine into an aryl nitrile (benzonitrile). nih.govwikipedia.org In the context of synthesizing sodium 3-cyanobenzenesulfinate, this strategy would ideally start from a 3-aminobenzenesulfinate precursor.
The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary aromatic amine. wikipedia.orgmasterorganicchemistry.com The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide group, yielding the corresponding benzonitrile. nih.govwikipedia.org
Table 1: Key Steps in the Sandmeyer Cyanation
| Step | Description | Reagents |
| Diazotization | Formation of the aryl diazonium salt from the primary aromatic amine. | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) |
| Cyanation | Displacement of the diazonium group with a cyano group. | Copper(I) cyanide (CuCN) |
An alternative starting material for this pathway is 3-aminobenzenesulfonic acid. In this case, the Sandmeyer reaction would be performed on the amino group to yield 3-cyanobenzenesulfonic acid. This intermediate would then require further transformation of the sulfonic acid group into the desired sodium sulfinate.
Modification of Existing Arylsulfinates towards 3-Substitution
Modifying an existing arylsulfinate to introduce a cyano group at the 3-position is a less direct approach. The sulfinate group is an ortho-, para-director for electrophilic aromatic substitution, making the introduction of a substituent at the meta-position challenging. Therefore, this strategy would likely involve a multi-step sequence starting from a different precursor.
Once 3-cyanobenzenesulfonyl chloride is obtained, the next critical step is its reduction to the corresponding sodium sulfinate. This reduction is a common method for the preparation of arylsulfinates. nih.gov A variety of reducing agents can be employed for this transformation. A widely used and effective method involves the use of sodium sulfite (Na₂SO₃) in an aqueous solution. nih.gov The reaction is typically carried out under controlled pH conditions, often in the presence of a base such as sodium bicarbonate or sodium hydroxide (B78521) to neutralize the hydrochloric acid formed during the reaction.
Table 2: Common Reducing Agents for Sulfonyl Chlorides
| Reducing Agent | Typical Reaction Conditions |
| Sodium sulfite (Na₂SO₃) | Aqueous solution, often with a base (e.g., NaHCO₃) |
| Zinc dust | Aqueous or alcoholic solution |
| Sodium borohydride (B1222165) (NaBH₄) | Alcoholic solution |
The choice of reducing agent can be influenced by factors such as the presence of other functional groups in the molecule and the desired reaction scale. For the synthesis of sodium 3-cyanobenzenesulfinate, the use of sodium sulfite is a practical and cost-effective option.
Considerations for Scalable Synthesis of Sodium 3-cyanobenzenesulfinate
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including the safety, efficiency, cost-effectiveness, and environmental impact of each step. For the synthesis of sodium 3-cyanobenzenesulfinate, the scalability of the key transformations, namely the Sandmeyer reaction and the reduction of the sulfonyl chloride, is of paramount importance.
The Sandmeyer reaction, while a powerful tool, presents certain challenges on a large scale. acs.orgacs.orgresearchgate.net Diazonium salts are known to be thermally unstable and can be explosive under certain conditions. acs.org Therefore, strict temperature control during the diazotization step is crucial, typically maintaining the reaction temperature at or below 5 °C. acs.org The handling of large quantities of potentially hazardous reagents such as sodium nitrite and copper cyanide also necessitates robust safety protocols and specialized equipment. acs.orgresearchgate.net However, with appropriate engineering controls and process safety management, the Sandmeyer reaction has been successfully implemented on an industrial scale for the production of various aryl halides and nitriles. acs.orgacs.orgresearchgate.net
The reduction of sulfonyl chlorides to sodium sulfinates is generally considered a more scalable and less hazardous process. nih.gov The use of inexpensive and readily available reagents like sodium sulfite makes this step economically viable for large-scale production. nih.gov The reaction is typically performed in aqueous media, which is advantageous from an environmental and safety perspective. The isolation of the final product often involves crystallization, which is a well-established and scalable purification technique.
Table 3: Scalability Considerations for Synthetic Steps
| Synthetic Step | Key Considerations for Scalability |
| Sandmeyer Reaction | - Strict temperature control to manage the instability of diazonium salts. acs.org - Safe handling of toxic reagents (e.g., copper cyanide). acs.orgresearchgate.net - Management of gaseous byproducts. |
| Reduction of Sulfonyl Chloride | - Efficient heat management for exothermic reactions. - Control of pH to ensure complete reaction and minimize side products. - Effective product isolation and purification, such as crystallization. |
Reactivity and Transformation Pathways of Sodium 3 Cyanobenzenesulfinate
Dual Reactivity: Nucleophilic and Electrophilic Nature of the Sulfinate Moiety
The sulfinate anion is a soft nucleophile, readily participating in reactions with various electrophiles. This nucleophilicity is the basis for the formation of sulfones and sulfonamides, which are important structural motifs in medicinal and materials chemistry.
One of the most characteristic reactions of sodium 3-cyanobenzenesulfinate is its role as a nucleophile in substitution reactions to form sulfones. In these reactions, the sulfinate anion displaces a leaving group on an electrophilic carbon atom.
A documented example of this reactivity is the reaction of crude sodium 3-cyanobenzenesulfinate with a suitable electrophile in dimethylformamide (DMF). The reaction proceeds at room temperature, and upon completion, the resulting sulfone can be extracted. researchgate.net
Table 1: Nucleophilic Sulfonylation Reaction
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |
|---|
This interactive table summarizes the conditions for a typical nucleophilic sulfonylation reaction involving sodium 3-cyanobenzenesulfinate.
This type of reaction is a powerful tool for the synthesis of diaryl sulfones and other sulfone-containing molecules. The reaction conditions are generally mild, and the availability of a wide range of electrophiles makes this a versatile synthetic method. While not explicitly documented for sodium 3-cyanobenzenesulfinate, aryl sulfinates, in general, can also react with amination reagents to form sulfonamides, further highlighting the nucleophilic character of the sulfinate anion.
While specific reactions of sodium 3-cyanobenzenesulfinate with cyanogen (B1215507) chloride are not detailed in the available literature, the general reactivity of nucleophiles with cyanogen chloride suggests a plausible reaction pathway. Cyanogen chloride (ClCN) is an electrophilic reagent due to the polarized C-Cl bond. The sulfinate anion of sodium 3-cyanobenzenesulfinate could act as a nucleophile, attacking the electrophilic carbon of cyanogen chloride to displace the chloride ion. This would result in the formation of a sulfonyl cyanide.
Hypothetical Reaction with Cyanogen Chloride:
3-NCC₆H₄SO₂Na + ClCN → 3-NCC₆H₄SO₂CN + NaCl
This proposed reaction would be a novel pathway to sulfonyl cyanides, a class of compounds with potential applications in organic synthesis. Further research would be required to validate this transformation and optimize the reaction conditions.
Although the sulfinate group is predominantly nucleophilic, it can exhibit electrophilic character under specific circumstances, particularly in the context of transition-metal-catalyzed reactions.
A significant area of research involving aryl sulfinates is their application in desulfitative cross-coupling reactions. In these transformations, the sulfinate group is extruded as sulfur dioxide (SO₂), and the aryl group is coupled with another organic moiety. This approach provides a powerful alternative to traditional cross-coupling methods that often rely on organometallic reagents.
Mizoroki-Heck Analogue: In a Mizoroki-Heck-type reaction, an aryl sulfinate can be coupled with an alkene. The catalytic cycle would likely involve the oxidative addition of the aryl sulfinate to a low-valent palladium catalyst, followed by extrusion of SO₂, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the arylated alkene product.
Suzuki-Miyaura Analogue: A desulfitative Suzuki-Miyaura-type coupling would involve the reaction of an aryl sulfinate with a boronic acid or its ester. The reaction would proceed via a similar palladium-catalyzed pathway, where the aryl group from the sulfinate is coupled with the organic group from the boron reagent.
Stille Analogue: Similarly, in a Stille-type cross-coupling, an aryl sulfinate could be coupled with an organostannane reagent. The mechanism would follow a catalytic cycle involving oxidative addition, SO₂ extrusion, transmetalation with the organostannane, and reductive elimination to yield the cross-coupled product.
The presence of the cyano group on the benzene (B151609) ring of sodium 3-cyanobenzenesulfinate would likely influence its reactivity in these cross-coupling reactions due to its electron-withdrawing nature.
Table 2: Potential Desulfitative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Potential Product |
|---|---|---|---|
| Mizoroki-Heck | Alkene | Palladium | 3-Vinylbenzonitrile derivative |
| Suzuki-Miyaura | Boronic Acid | Palladium | 3-Arylbenzonitrile |
This interactive table outlines the potential applications of sodium 3-cyanobenzenesulfinate in various desulfitative cross-coupling reactions based on the known reactivity of other aryl sulfinates.
Desulfitative Cross-Coupling Reactions under Transition-Metal Catalysis
Direct C-H Functionalization Strategies
Sodium 3-cyanobenzenesulfinate is a proficient substrate for creating carbon-sulfur bonds through direct C-H functionalization, primarily via two major pathways: transition-metal catalysis and photoredox catalysis.
In transition-metal-catalyzed approaches, particularly with palladium, sodium arylsulfinates can undergo a desulfitative coupling process. nih.govacs.org In these reactions, the sulfinate group is extruded as sulfur dioxide (SO₂), and the remaining aryl group (the 3-cyanophenyl moiety) forms a new bond with a C-H position on another molecule. This strategy has been successfully applied to the arylation of azoles. nih.gov The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the sulfinate. Subsequent extrusion of SO₂ and reductive elimination forms the C-C bond and regenerates the catalyst. concordia.ca
Photoredox catalysis offers an alternative, milder route for C-H functionalization. acs.org Under visible light irradiation, a suitable photocatalyst can oxidize sodium 3-cyanobenzenesulfinate to generate a 3-cyanophenylsulfonyl radical. nih.govnih.gov This highly reactive radical can then engage in Minisci-type reactions, adding to electron-deficient heteroarenes to functionalize a C-H bond directly. This method avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. nih.gov
| Strategy | Catalyst/Conditions | Reactive Intermediate | Bond Formed | Key Feature |
|---|---|---|---|---|
| Palladium-Catalyzed Desulfitative Coupling | Pd(OAc)₂, Cu(OAc)₂ (oxidant) | Aryl-Palladium Species | C-C (Aryl-Aryl) | Sulfinate acts as an aryl source via SO₂ extrusion. nih.govconcordia.ca |
| Photoredox-Catalyzed Sulfonylation | Ru(bpy)₃²⁺ or Ir(ppy)₃, Visible Light | Arylsulfonyl Radical (ArSO₂•) | C-S (Aryl-SO₂) | Direct introduction of the sulfonyl group. nih.gov |
Conversion to Arylsulfonyl Fluorides
Sodium 3-cyanobenzenesulfinate is a key starting material for the synthesis of 3-cyanobenzenesulfonyl fluoride (B91410). Arylsulfonyl fluorides are valuable reagents in chemical biology and drug discovery, known for their unique reactivity as covalent inhibitors. The conversion from the sodium sulfinate salt is typically achieved through oxidative fluorination.
Several fluorinating agents can effect this transformation. A common and effective method involves the use of N-Fluorobenzenesulfonimide (NFSI) or commercially available reagents like Selectfluor®. mdpi.comresearchgate.net The reaction generally proceeds by the oxidation of the sulfinate to a sulfonyl radical, which is then trapped by the fluorine source. Another approach utilizes more fundamental reagents like thionyl fluoride (SOF₂) or deoxyfluorination agents such as Xtalfluor-E®, which can convert sodium sulfonate salts directly to sulfonyl fluorides under mild conditions. nih.gov A one-pot method has also been developed using cyanuric chloride to first generate the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride with a fluoride salt like potassium bifluoride (KHF₂). nih.gov
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Selectfluor® | Water, 60 °C | mdpi.comresearchgate.net |
| Thionyl Fluoride (SOF₂) | Acetonitrile (B52724), Room Temperature | nih.gov |
| Xtalfluor-E® | Acetonitrile, Room Temperature | nih.gov |
| Cyanuric Chloride / KHF₂ | One-pot, Acetonitrile, 60 °C | nih.gov |
Influence of the Cyano Group on Aromatic Ring Reactivity
The cyano (-CN) substituent is a powerful modulator of the electronic properties of the benzene ring, which dictates its reactivity in subsequent chemical transformations.
Electron-Withdrawing Effects on Ortho/Para Positions
The cyano group is a potent electron-withdrawing group due to both induction and resonance. The nitrogen atom is more electronegative than the carbon atom, creating a strong dipole that pulls electron density away from the aromatic ring through the sigma bond (inductive effect). quora.com
More significantly, the cyano group deactivates the ring towards electrophilic aromatic substitution (EAS) via resonance. The triple bond of the nitrile can accept pi-electrons from the benzene ring, delocalizing them onto the nitrogen atom. youtube.comrsc.org Examination of the resonance structures for cyanobenzene shows that this delocalization results in the development of a partial positive charge at the ortho and para positions of the ring. youtube.comaskfilo.com An incoming electrophile, which is itself electron-deficient, will be repelled from these positions. Consequently, electrophilic attack occurs preferentially at the meta position, which is less deactivated. Therefore, the cyano group acts as a strong deactivating group and a meta-director in EAS reactions. masterorganicchemistry.comchemistrysteps.comchadsprep.com
Participation in Further Functionalizations
Beyond its electronic influence on the aromatic ring, the cyano group is a versatile functional handle that can be converted into a variety of other chemical moieties. This synthetic utility makes it a valuable feature in a molecule like sodium 3-cyanobenzenesulfinate.
Reduction: The nitrile group can be readily reduced to a primary amine (e.g., 3-(aminomethyl)benzenesulfinate) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as palladium or nickel. unacademy.comorganic-chemistry.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an imine, which is then hydrolyzed to yield an aldehyde (e.g., 3-formylbenzenesulfinate). unacademy.com A nickel-catalyzed system using calcium hypophosphite has also been reported for the reduction of aromatic nitriles to aldehydes. rsc.org
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile in [3+2] cycloaddition reactions. For example, it can react with nitrile imines (generated from tetrazoles) to regioselectively form 1,2,4-triazole (B32235) rings. oup.com Similarly, photoinduced cycloaddition with carbenes can produce oxazole (B20620) derivatives. chemistryviews.org These transformations allow for the construction of complex heterocyclic systems from the nitrile functionality.
Applications in Advanced Organic Synthesis
Role as a Key Building Block in Complex Molecule Construction
The reactivity of the sulfinate group, coupled with the electronic properties of the cyano-substituted aromatic ring, makes Sodium 3-cyanobenzenesulfinate a valuable precursor in the synthesis of intricate organic molecules.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzofuro[3,2-c]pyridines)
Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals and biologically active compounds. nih.govresearchgate.netbelnauka.byscience.govnih.gov The synthesis of fused heterocyclic systems like benzofuro[3,2-c]pyridines often involves multi-step sequences. While direct application of Sodium 3-cyanobenzenesulfinate in the synthesis of benzofuro[3,2-c]pyridines is not extensively documented, the versatile reactivity of aryl sulfinates suggests potential synthetic routes. For instance, the sulfinate moiety can be converted into other functional groups that can participate in cyclization reactions. One possible strategy could involve the conversion of the sulfinate to a sulfone, followed by a cyclization reaction to form the pyridine (B92270) ring fused to the benzofuran (B130515) core. The cyano group can also be a handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, which can then be incorporated into the heterocyclic framework.
Radical cyclization is another powerful tool for heterocycle synthesis. nih.govzenodo.orgnih.govdntb.gov.ua Aryl sulfinates can act as precursors to aryl radicals, which can then undergo intramolecular cyclization to form heterocyclic rings. A hypothetical pathway could involve the generation of a 3-cyanophenylsulfonyl radical from Sodium 3-cyanobenzenesulfinate, which could then be trapped intramolecularly by a suitably positioned functional group to construct the desired heterocyclic system.
Contribution to Selective Carbon-Sulfur Bond Formations
Sodium sulfinates are well-established as versatile reagents for the formation of carbon-sulfur (C–S) bonds, a crucial transformation in organic synthesis due to the prevalence of sulfur-containing compounds in pharmaceuticals and materials science. rsc.orgnih.govmdpi.comresearchgate.net Depending on the reaction conditions, sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating agents. rsc.org
Sodium 3-cyanobenzenesulfinate can serve as a source of the 3-cyanophenylsulfonyl radical, which can then participate in various C–S bond-forming reactions. For example, the addition of this radical to alkenes or alkynes would lead to the formation of vinyl or alkyl sulfones, respectively. Furthermore, palladium-catalyzed cross-coupling reactions of aryl halides with sodium sulfinates provide a direct route to aryl sulfones. nih.govsemanticscholar.org
The following table summarizes some general types of C-S bond formation reactions where sodium sulfinates are employed:
| Reaction Type | Reactants | Product | Catalyst/Conditions |
| Sulfonylation of Alkenes | Alkene, Sodium Sulfinate | Vinyl Sulfone | Radical Initiator (e.g., AIBN) |
| Palladium-Catalyzed Sulfonylation | Aryl Halide, Sodium Sulfinate | Aryl Sulfone | Palladium Catalyst (e.g., Pd(OAc)2) |
| Copper-Catalyzed Sulfonylation | Ketone Hydrazone, Sodium Sulfinate | β-Ketosulfone | Copper Catalyst |
| Sulfenylation of Indoles | Indole, Sodium Sulfinate | 3-Arylthioindole | Acidic Conditions |
Utilization in Stereoselective Synthesis (e.g., Chiral Sulfinate Esters)
The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. masterorganicchemistry.comnih.govnih.gov Chiral sulfinates and their derivatives are valuable intermediates in asymmetric synthesis. nih.govsemanticscholar.org Recent advancements have demonstrated the asymmetric condensation of prochiral sulfinates with alcohols using organocatalysts to afford enantioenriched sulfinate esters. nih.govresearchgate.net
This methodology offers a direct route to chiral sulfinate esters, which can be further transformed into other chiral sulfur-containing compounds. Sodium 3-cyanobenzenesulfinate, being a prochiral sulfinate, could potentially be a substrate in such asymmetric transformations. The reaction would involve the enantioselective attack of an alcohol on the sulfur atom, directed by a chiral catalyst, to yield a chiral 3-cyanobenzenesulfinate ester.
A general scheme for the organocatalyzed asymmetric synthesis of chiral sulfinate esters is shown below:
The enantiomeric excess and yield of such reactions are highly dependent on the nature of the sulfinate, the alcohol, and the chiral catalyst employed. The resulting chiral sulfinate esters are versatile building blocks that can be used in the synthesis of chiral sulfoxides, sulfoximines, and other stereochemically defined molecules. nih.gov
Potential as a Ligand or Additive in Catalytic Systems
The performance of transition metal catalysts can be significantly influenced by the ligands and additives used in the reaction system. While the direct use of Sodium 3-cyanobenzenesulfinate as a ligand or additive is not widely reported, the chemistry of related sulfinate compounds suggests potential applications. For instance, pyridine sulfinates have been successfully employed as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, offering an alternative to often unstable boronic acids. nih.govresearchgate.net
The sulfinate group in Sodium 3-cyanobenzenesulfinate could potentially coordinate to a metal center, thereby modifying its catalytic activity. The electronic properties of the 3-cyanophenyl group would also influence the electronic environment of the metal, which could be beneficial for certain catalytic transformations.
Furthermore, sulfinate salts have been utilized in the synthesis of sulfones and sulfonamides through catalytic processes. acs.org In some catalytic cycles, the sulfinate may act as more than just a substrate, potentially influencing the stability and reactivity of the catalytic species. The sodium cation itself can also play a role as a promoter in some catalytic systems.
The diverse reactivity and structural features of Sodium 3-cyanobenzenesulfinate make it a promising candidate for further exploration in the development of novel catalytic systems.
Mechanistic Investigations of Reactions Involving Sodium 3 Cyanobenzenesulfinate
Detailed Mechanistic Pathways in Transition-Metal Catalyzed Reactions
Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis. The reactions involving sodium 3-cyanobenzenesulfinate are no exception, typically proceeding through a well-defined catalytic cycle. This cycle generally involves the oxidative addition of an aryl halide to a low-valent metal center, followed by a step involving the sulfinate, and concluding with reductive elimination to yield the product and regenerate the catalyst. nih.gov
Role of Palladium(IV) Sulfinate Complexes in Reductive Elimination
In many palladium-catalyzed cross-coupling reactions, the key bond-forming step is reductive elimination from a palladium(II) intermediate. However, theoretical studies, particularly Density Functional Theory (DFT) calculations, have illuminated the potential role of higher oxidation state intermediates, specifically palladium(IV) sulfinate complexes. researchgate.net
These high-valent species can be formed through the oxidation of Pd(II) complexes. Once formed, the Pd(IV) sulfinate complex has several potential reductive elimination pathways, which can lead to different products. Computational studies have investigated four primary competing pathways from such an intermediate:
C–S bond formation: Leading to the desired sulfone product.
C–C bond formation: Resulting in a biaryl byproduct.
C–Cl bond formation: Yielding an aryl chloride.
Desulfitative C–C bond formation: Another pathway to biaryl products, involving the loss of sulfur dioxide.
DFT calculations reveal that the formation of the C–S bond to produce the sulfone is kinetically the most favorable pathway. researchgate.net This preference is attributed to a lower activation energy barrier compared to the other competing reductive elimination processes. This computational insight helps explain the high selectivity often observed in the synthesis of diaryl sulfones using arylsulfinates. researchgate.net
| Reductive Elimination Pathway | Product Type | Relative Activation Free Energy (kcal/mol) |
|---|---|---|
| C–S Bond Formation | Aryl Sulfone | Baseline (Kinetically Favored) |
| C–C Bond Formation | Biaryl | Higher |
| C–Cl Bond Formation | Aryl Chloride | Higher |
| Desulfitative C–C Bond Formation | Biaryl (via SO₂ extrusion) | Significantly Higher |
Note: This table represents generalized findings from DFT studies on model systems. Actual energy values are system-dependent. researchgate.net
Investigation of Oxidative Addition and Ligand Exchange Processes
The catalytic cycle for sulfone synthesis typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. acs.org This is followed by the oxidative addition of an electrophile, commonly an aryl halide (Ar-X), to the Pd(0) center. This step is often rate-limiting and results in the formation of an arylpalladium(II) halide complex (Ar-Pd(II)-X). nih.govnih.gov
Following oxidative addition, the sulfinate anion must be incorporated into the palladium coordination sphere. This occurs through a process that can be viewed as a form of transmetalation or, more simply, as a ligand exchange or salt metathesis step. The halide ligand on the Ar-Pd(II)-X complex is displaced by the sodium 3-cyanobenzenesulfinate anion to form a putative arylpalladium(II) sulfinate intermediate (Ar-Pd(II)-SO₂R, where R is the 3-cyanophenyl group). nih.govacs.org
Kinetics and Thermodynamics of Sulfinate-Involving Transformations
The kinetics of palladium-catalyzed desulfinative cross-coupling reactions provide deep insight into the rate-determining steps and the nature of the catalyst's resting state. Kinetic analyses of reactions involving arylsulfinates have shown that the reaction order with respect to the catalyst and reactants can vary depending on the specific sulfinate used. acs.org
For example, in a comparative study, the cross-coupling of an aryl bromide with sodium 4-methylbenzenesulfinate (B2793641) showed a half-order dependence on the Pd(OAc)₂ concentration. This suggests that the catalyst resting state is an off-cycle dimeric species and that the rate-determining step occurs after oxidative addition. In contrast, the same reaction with sodium pyridine-2-sulfinate exhibited a first-order dependence on the palladium concentration. This indicates that the catalyst resting state is a monomeric palladium sulfinate complex, and the rate-determining step is the extrusion of SO₂ from this intermediate. acs.org
Thermodynamic comparisons using DFT calculations have been employed to understand the feasibility of desulfinative processes versus alternatives like decarboxylation. Studies comparing the formation of a key aryl palladium intermediate from an arylsulfinate versus an analogous benzoic acid found that the free energy requirement for the desulfinative pathway is significantly lower. researchgate.net This thermodynamic preference helps to explain why arylsulfinates can be more efficient coupling partners than their carboxylate counterparts under certain conditions.
Elucidation of Intermediates and Transition States
The direct observation and characterization of intermediates in a catalytic cycle can be challenging due to their transient nature. However, a combination of spectroscopic methods (such as NMR), mass spectrometry, and computational modeling has been used to elucidate key species in reactions involving arylsulfinates. nih.govresearchgate.net
The primary intermediates in the generally accepted mechanism for desulfinative cross-coupling are:
Pd(0)Lₙ: The active catalytic species.
Ar-Pd(II)(X)Lₙ: The oxidative addition complex, which has been observed as the catalyst resting state in some systems. acs.org
Ar-Pd(II)(SO₂R)Lₙ: The key palladium sulfinate intermediate, formed after ligand exchange with the sulfinate salt. The characterization of such species is rare, but their existence is strongly supported by mechanistic and computational evidence. nih.govacs.org
Ar-Pd(II)(Ar')Lₙ: A diarylpalladium(II) complex, formed after the extrusion of sulfur dioxide from the sulfinate intermediate.
Influence of Reaction Conditions on Mechanistic Divergence
Changes in reaction conditions such as the catalyst, ligands, solvent, and additives can significantly alter the operative mechanistic pathway, leading to different products. This phenomenon, known as mechanistic divergence, is particularly relevant in reactions of arylsulfinates, which can participate in various transformations.
A prominent example is the palladium-catalyzed reaction of sodium arylsulfinates with terminal alkenes. This can proceed via two distinct, one-pot protocols:
Direct Oxidative C-H Sulfonylation: A Pd(II)-catalyzed process where the sulfinate anion acts as a nucleophile in a direct C-H functionalization pathway.
Sequential C-H Acetoxylation/Sulfonylation: This involves an initial Pd(II)-catalyzed C-H allylic acetoxylation, followed by a Pd(0)-catalyzed Tsuji-Trost-type sulfonylation where the sulfinate displaces the acetate (B1210297). researchgate.net
The choice between these pathways can be controlled by the specific palladium precursor (e.g., Pd(acac)₂ vs. Pd(OAc)₂), solvents (e.g., CH₃CN vs. DMSO), and additives. researchgate.net
Additives can also play a crucial role. For instance, in a desulfinative Heck-type coupling, the addition of a silver salt like silver hexafluoroantimonate was found to activate the palladium catalyst and promote the reaction, likely by facilitating halide abstraction and opening a coordination site for the sulfinate or olefin. The reaction atmosphere (air vs. nitrogen) can also impact the yield, suggesting the involvement of redox processes related to the catalyst state. researchgate.net
| Reaction Condition Varied | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |
|---|---|---|---|---|---|
| Catalyst System | Pd(acac)₂ / 2,6-DMBQ | Direct C-H Sulfonylation | Pd(OAc)₂ then rac-BINAP | Sequential Acetoxylation/Sulfonylation | researchgate.net |
| Additive | No AgSbF₆ | Low Conversion (Heck-type) | With AgSbF₆ | High Yield of Cinnamate | researchgate.net |
| Atmosphere | Nitrogen or Oxygen | Lower Yield (Heck-type) | Air | Higher Yield (Heck-type) | researchgate.net |
Computational Chemistry and Theoretical Studies on Sodium 3 Cyanobenzenesulfinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a widely used tool in computational chemistry for studying the properties of molecules like the 3-cyanobenzenesulfinate anion.
DFT calculations can elucidate the electronic structure of the 3-cyanobenzenesulfinate anion, providing insights into its stability, reactivity, and spectroscopic properties. Key aspects of the electronic structure that can be analyzed include the distribution of electron density, the nature of the molecular orbitals, and the electrostatic potential.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the anion's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating sites prone to nucleophilic attack. For the 3-cyanobenzenesulfinate anion, the HOMO is expected to have significant contributions from the sulfinate group, while the LUMO may be localized on the aromatic ring and the cyano group.
A molecular electrostatic potential (MEP) map can also be generated using DFT. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For the 3-cyanobenzenesulfinate anion, the sulfinate group and the nitrogen atom of the cyano group are expected to be electron-rich regions.
Table 1: Illustrative DFT-Calculated Electronic Properties of the 3-Cyanobenzenesulfinate Anion This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like the 3-cyanobenzenesulfinate anion. Actual values would require specific computational studies.
| Property | Hypothetical Value | Description |
| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 3.4 eV | Indicates the electronic excitability of the molecule. |
| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |
DFT is a powerful tool for exploring the mechanisms of chemical reactions by calculating the energies and geometries of reactants, products, intermediates, and transition states. This allows for the determination of reaction pathways and the prediction of reaction rates. For reactions involving the 3-cyanobenzenesulfinate anion, DFT can be used to investigate various transformations, such as oxidation of the sulfur atom or reactions involving the cyano group.
By mapping the potential energy surface, researchers can identify the minimum energy pathway for a given reaction. The transition state, which is a saddle point on the potential energy surface, represents the energy barrier that must be overcome for the reaction to proceed. The height of this barrier, known as the activation energy, is a key determinant of the reaction rate. DFT calculations can provide valuable insights into the feasibility of different reaction mechanisms, guiding the design of new synthetic routes. For instance, in electrophilic aromatic substitution reactions, DFT can help predict the regioselectivity by comparing the activation energies for substitution at different positions on the aromatic ring. nih.gov
DFT calculations can predict various spectroscopic properties, which can be invaluable for the experimental characterization of new or uncharacterized compounds like Sodium 3-cyanobenzenesulfinate. By comparing calculated spectra with experimental data, the structure and identity of a compound can be confirmed.
One of the most common applications is the prediction of vibrational spectra (infrared and Raman). DFT can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in experimental IR and Raman spectra. These calculations can aid in the assignment of vibrational modes to specific molecular motions, providing a detailed understanding of the molecule's vibrational behavior. scispace.com
Similarly, DFT can be used to predict electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) is employed to calculate the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and identifying the nature of the electronic transitions. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the interpretation of experimental NMR spectra. nih.gov
Table 2: Illustrative Predicted Spectroscopic Data for the 3-Cyanobenzenesulfinate Anion This table presents hypothetical data to illustrate the typical spectroscopic predictions from DFT calculations. Actual values would require specific computational studies.
| Spectroscopic Property | Hypothetical Predicted Value | Experimental Correlation |
| C≡N Stretch (IR) | 2235 cm⁻¹ | Infrared Spectroscopy |
| S-O Stretch (IR) | 1050 cm⁻¹ | Infrared Spectroscopy |
| λmax (UV-Vis) | 285 nm | UV-Visible Spectroscopy |
| 13C NMR (C-CN) | 118 ppm | Carbon-13 NMR Spectroscopy |
Molecular Dynamics Simulations for Solvation and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For Sodium 3-cyanobenzenesulfinate, MD simulations can provide detailed insights into its behavior in solution, including how it interacts with solvent molecules and other ions.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom. This allows for the study of dynamic processes such as solvation, diffusion, and conformational changes. nih.gov
For Sodium 3-cyanobenzenesulfinate in an aqueous solution, MD simulations can reveal the structure of the solvation shell around the 3-cyanobenzenesulfinate anion and the sodium cation. It can show how water molecules orient themselves around the different parts of the anion, such as the polar sulfinate and cyano groups and the nonpolar aromatic ring. nih.gov This information is crucial for understanding the solubility and reactivity of the compound in different solvents. MD simulations can also be used to study the formation of ion pairs and aggregates in solution.
Quantum Chemical Insights into Sulfur Oxidation States and Bond Activation
Quantum chemical methods, including DFT, can provide fundamental insights into the electronic properties of the sulfur atom in the 3-cyanobenzenesulfinate anion, including its oxidation state and its propensity for bond activation. The oxidation state of sulfur in sulfinates is intermediate, making them susceptible to both oxidation and reduction.
Quantum chemical calculations can quantify the charge distribution around the sulfur atom and analyze the nature of the sulfur-oxygen and carbon-sulfur bonds. This can help in understanding the reactivity of the sulfinate group. For example, the susceptibility of the sulfur atom to oxidation can be assessed by calculating the energy changes associated with the addition of oxygen atoms. osti.gov
Furthermore, these methods can be used to study the mechanisms of bond activation reactions involving the 3-cyanobenzenesulfinate anion. This could include the cleavage of the C–S bond or reactions involving the S–O bonds. By modeling the interaction of the anion with various reagents and catalysts, it is possible to identify the most favorable pathways for bond activation and to design new chemical transformations. rsc.org
Advanced Analytical Techniques for Structural and Compositional Analysis of Sodium 3 Cyanobenzenesulfinate
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For Sodium 3-cyanobenzenesulfinate, HRMS would be used to measure the exact mass of the 3-cyanobenzenesulfinate anion. This experimental mass can then be compared to the theoretical mass calculated from its chemical formula (C₇H₄NO₂S⁻). Agreement between the measured and theoretical mass confirms the elemental composition.
Table 3: Calculated Exact Mass for HRMS Analysis
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| 3-cyanobenzenesulfinate anion | [C₇H₄NO₂S]⁻ | 166.0023 |
| Sodium Adduct | [C₇H₄NNaO₂S + Na]⁺ | 211.9804 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique ideal for separating components within a complex mixture and identifying them based on their mass-to-charge ratio (m/z). In the context of Sodium 3-cyanobenzenesulfinate, LC-MS is invaluable for identifying the compound in reaction mixtures, detecting potential impurities, and studying degradation products.
The analysis would typically employ reverse-phase liquid chromatography, where the polar 3-cyanobenzenesulfinate anion is separated on a non-polar stationary phase (like C18) using a polar mobile phase. The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with additives like ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. nih.govlcms.cz
Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In negative ion mode (ESI-), the 3-cyanobenzenesulfinate anion would be detected. High-resolution mass spectrometry can provide an accurate mass measurement, confirming the elemental composition. nih.gov Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. While specific experimental data for Sodium 3-cyanobenzenesulfinate is not widely published, a theoretical fragmentation pattern can be predicted.
Table 1: Predicted LC-MS/MS Parameters and Fragmentation Data for 3-Cyanobenzenesulfinate Anion
| Parameter | Value/Description |
| Parent Ion (ESI-) | C₇H₄NNaO₂S |
| Formula | C₇H₄NO₂S⁻ |
| m/z | 182.00 |
| Predicted Fragment 1 | [M-SO₂]⁻ (Loss of sulfur dioxide) |
| Fragment 1 m/z | 118.03 |
| Predicted Fragment 2 | [M-CNO]⁻ (Loss of cyanate (B1221674) radical) |
| Fragment 2 m/z | 140.00 |
| Predicted Fragment 3 | [C₆H₄CN]⁻ (Cyanophenyl anion) |
| Fragment 3 m/z | 102.03 |
Note: The data in this table is theoretical and based on the known principles of mass spectrometry fragmentation for similar aromatic sulfinate compounds.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. vscht.cz The resulting spectrum is a unique molecular fingerprint.
For Sodium 3-cyanobenzenesulfinate, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the aromatic ring, the cyano group, and the sulfinate group. The analysis of a solid sample could be performed using a potassium bromide (KBr) disc or attenuated total reflectance (ATR) techniques. rsc.org
The key diagnostic regions in the spectrum would include:
Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹. vscht.cz
Cyano (C≡N) Stretching: A sharp, intense absorption in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak.
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the benzene (B151609) ring. vscht.cz
S-O Stretching (Sulfinate): Strong absorptions typically found in the 900-1200 cm⁻¹ range.
Table 2: Predicted Characteristic Infrared Absorption Frequencies for Sodium 3-cyanobenzenesulfinate
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Cyano (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C | Ring Stretching | 1580 - 1610, 1470 - 1500 | Medium to Strong |
| Sulfinate (S=O) | Asymmetric Stretching | 1050 - 1150 | Strong |
| Sulfinate (S=O) | Symmetric Stretching | 950 - 1050 | Strong |
| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |
Note: The data in this table is predictive, based on established correlation tables for functional group analysis in IR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Molecular and Supramolecular Arrangements
To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of Sodium 3-cyanobenzenesulfinate is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. carleton.edu
The positions and intensities of these spots are used to calculate an electron density map of the repeating unit in the crystal (the unit cell). From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure. This analysis would confirm the geometry of the 3-cyanobenzenesulfinate anion and show how the sodium cations and the anions are arranged relative to each other. It would also reveal any intermolecular interactions, such as ion-dipole interactions or π-stacking between the aromatic rings, which define the supramolecular architecture. carleton.edursc.org
While a specific crystal structure for Sodium 3-cyanobenzenesulfinate has not been publicly deposited, a hypothetical analysis would yield data such as that presented in the table below.
Table 3: Hypothetical Crystallographic Data for Sodium 3-cyanobenzenesulfinate
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Volume (V) | XXX.X ų |
| Z (Formula units per cell) | 4 |
| Calculated Density | X.XXX g/cm³ |
Note: This data is purely illustrative to demonstrate the type of information obtained from a single-crystal X-ray diffraction experiment. Actual values require experimental determination.
Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and other fine chemicals. vcu.edu It separates components of a mixture with high resolution, allowing for the quantification of the main component and any impurities present.
For a non-chiral molecule like Sodium 3-cyanobenzenesulfinate, the primary application of HPLC is purity assessment rather than the determination of enantiomeric excess, as it does not have enantiomers. A reversed-phase HPLC method would be most suitable. wikipedia.orgnih.gov In this setup, the compound is injected onto a column with a non-polar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water or an aqueous buffer and acetonitrile, is used to elute the compounds. sielc.com
Impurities with different polarities will have different retention times from the main compound. A UV detector is commonly used for aromatic compounds like this, set to a wavelength where the analyte absorbs strongly (e.g., near 254 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. upb.roresearchgate.netgoogle.com
Table 4: Typical HPLC Parameters for Purity Analysis of Sodium 3-cyanobenzenesulfinate
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | e.g., 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These parameters represent a standard starting point for method development and would require optimization for the specific impurities being targeted.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a non-volatile salt like Sodium 3-cyanobenzenesulfinate, direct analysis by GC is not feasible. However, GC, particularly when coupled with mass spectrometry (GC-MS), is an invaluable tool for the analysis of volatile products that may arise from the decomposition or derivatization of the parent compound.
Hypothetical Application in Thermal Decomposition Studies:
In a research setting, GC-MS could be employed to study the thermal stability of Sodium 3-cyanobenzenesulfinate. By heating the compound in a controlled environment (pyrolysis-GC-MS), any volatile fragments produced can be separated and identified. This provides insights into the compound's decomposition pathways.
Hypothetical Volatile Products Data Table:
| Retention Time (min) | Detected Compound | Possible Origin |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Note: This table is illustrative. No experimental data for the thermal decomposition of Sodium 3-cyanobenzenesulfinate is currently available.
Derivatization for GC Analysis:
Another approach involves chemical derivatization to convert the non-volatile sulfinate into a more volatile species suitable for GC analysis. For instance, reaction with a suitable alkylating agent could transform the sodium sulfinate into a corresponding sulfone or sulfonyl halide, which may be amenable to GC separation. This would allow for purity assessment and quantification of the original sulfinate.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as cyclic voltammetry (CV), are instrumental in investigating the redox properties of a compound. For Sodium 3-cyanobenzenesulfinate, CV could provide valuable information about its oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.
The electrochemical behavior would be influenced by both the sulfinate and the cyano functional groups on the aromatic ring. The sulfinate group can be oxidized, while the cyanobenzene moiety can undergo reduction. A cyclic voltammogram would typically plot the current response as the potential is swept in a triangular waveform.
Expected Features in a Cyclic Voltammogram:
Oxidation Peak: An anodic peak corresponding to the oxidation of the sulfinate group.
Reduction Peak: A cathodic peak associated with the reduction of the cyanobenzene system.
Peak Potentials: The positions of these peaks on the potential axis provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Peak Separation: The separation between the anodic and cathodic peak potentials for a reversible couple can indicate the number of electrons transferred.
Scan Rate Dependence: Studying the effect of varying the scan rate can provide insights into the kinetics of the electron transfer and the stability of the electrochemically generated species.
Hypothetical Cyclic Voltammetry Data Table:
| Process | Peak Potential (V vs. ref) | Onset Potential (V vs. ref) | Peak Current (µA) |
| Oxidation | Data Not Available | Data Not Available | Data Not Available |
| Reduction | Data Not Available | Data Not Available | Data Not Available |
Note: This table is illustrative. No experimental cyclic voltammetry data for Sodium 3-cyanobenzenesulfinate is currently available.
The specific potentials and currents would be highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and the working electrode material.
Emerging Research Avenues and Future Perspectives
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes for fine and specialty chemicals. For sodium 3-cyanobenzenesulfinate, future research will likely focus on moving away from traditional methods that may involve harsh conditions or generate significant waste. The most common methods for the preparation of sodium sulfinates involve the reduction of the corresponding sulfonyl chloride. rsc.org A more sustainable approach could involve the direct synthesis from aryl halides using a sulfur dioxide surrogate in greener solvents. rsc.org
Key areas for development include:
Catalytic Approaches: The use of transition-metal catalysts could enable the synthesis of sodium 3-cyanobenzenesulfinate from more readily available precursors under milder conditions. acs.org For instance, nickel-catalyzed synthesis of sulfinates from aryl boronic acids has shown promise. acs.org
Benign Solvents: Replacing traditional organic solvents with water, ionic liquids, or deep eutectic solvents would significantly improve the environmental footprint of the synthesis. Research into efficient and eco-friendly ways to synthesize related compounds, such as sulfonamides, in water has been demonstrated. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Future methodologies will aim to improve the atom economy of sodium 3-cyanobenzenesulfinate synthesis, minimizing the formation of byproducts. google.com
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Sulfination of 3-halobenzonitrile | Utilizes a catalyst (e.g., copper, palladium) and a sulfur dioxide surrogate. | Milder reaction conditions, potential for higher yields and selectivity. |
| Direct C-H Sulfination of Benzonitrile | Involves the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials. | High atom economy, reduced number of synthetic steps. |
| Synthesis in Green Solvents | Employs environmentally friendly solvents such as water or bio-derived solvents. nih.gov | Reduced environmental impact, improved process safety. |
Exploration of Novel Catalytic Transformations Mediated by Sodium 3-cyanobenzenesulfinate
Sodium sulfinates are versatile reagents in organic synthesis, capable of acting as sources of sulfonyl radicals, sulfinate anions, or sulfur dioxide. rsc.org The presence of the cyano group in sodium 3-cyanobenzenesulfinate could impart unique reactivity, opening doors to novel catalytic transformations.
Future research is expected to explore:
Asymmetric Catalysis: The development of chiral ligands derived from or used in conjunction with sodium 3-cyanobenzenesulfinate could lead to new asymmetric transformations, providing enantiomerically enriched organosulfur compounds.
Photoredox Catalysis: The ability of sulfinates to engage in single-electron transfer processes makes them excellent candidates for photoredox-catalyzed reactions. nih.gov The cyano group may influence the electronic properties of the molecule, tuning its redox potential for specific applications.
Dual Catalysis: Combining sodium 3-cyanobenzenesulfinate with another catalyst (e.g., a transition metal or an organocatalyst) could enable synergistic catalytic cycles for the synthesis of complex molecules that are not accessible through single-catalyst systems.
A photocatalytic three-component reaction of α-trifluoromethyl alkenes, electron-rich alkenes, and sodium sulfinates has been developed for the synthesis of gem-difluoroalkenes, showcasing the potential of sodium sulfinates in multicomponent reactions. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. seqens.com The synthesis and application of sodium 3-cyanobenzenesulfinate are well-suited for integration into these modern platforms.
On-Demand Generation: Flow reactors can be used for the on-demand synthesis of sodium 3-cyanobenzenesulfinate, avoiding the need to store a potentially sensitive reagent. This is particularly advantageous for reactions where the sulfinate is used immediately in a subsequent step.
Process Optimization: Automated synthesis platforms, which combine robotics with high-throughput screening, can be employed to rapidly optimize reaction conditions for transformations involving sodium 3-cyanobenzenesulfinate. This can accelerate the discovery of new reactions and synthetic routes. researchgate.net
| Platform | Application to Sodium 3-cyanobenzenesulfinate | Benefits |
| Flow Chemistry | Continuous synthesis of the compound and its derivatives. | Enhanced safety, better heat and mass transfer, improved scalability. seqens.com |
| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. | Accelerated process development, rapid discovery of new reactivity. nih.gov |
| Integrated Systems | Combination of flow synthesis, automated workup, and online analysis. | End-to-end automated synthesis of target molecules. nih.gov |
Theoretical Prediction and Validation of New Reactivity Modes
Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical compounds. Density Functional Theory (DFT) and other computational methods can be applied to sodium 3-cyanobenzenesulfinate to gain insights into its electronic structure, reactivity, and reaction mechanisms.
Reaction Pathway Elucidation: Theoretical calculations can be used to model potential reaction pathways for transformations involving sodium 3-cyanobenzenesulfinate, helping to identify the most favorable routes and predict the structure of intermediates and transition states.
Predicting Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis) for sodium 3-cyanobenzenesulfinate and its derivatives, aiding in their characterization and identification.
Rational Catalyst Design: By understanding the electronic and steric effects of the cyano group and other substituents, computational studies can guide the rational design of new sulfinate-based reagents and catalysts with tailored properties. A computational and spectroscopic analysis of ion interactions has been performed for other sodium-containing compounds, which can serve as a methodological basis. researchgate.netresearchgate.net
Design of Related Organosulfur Compounds with Tunable Reactivity Profiles
The modular nature of organic synthesis allows for the creation of a wide range of derivatives from a parent compound. By systematically modifying the structure of sodium 3-cyanobenzenesulfinate, a library of related organosulfur compounds with tunable reactivity profiles can be generated. taylorandfrancis.com
Substitution Effects: Introducing different functional groups at various positions on the benzene (B151609) ring will alter the electronic and steric properties of the sulfinate. This can be used to fine-tune its reactivity for specific applications.
Scaffold Hopping: Replacing the benzene ring with other aromatic or heteroaromatic systems could lead to the discovery of novel organosulfur compounds with unique properties and applications.
Counter-ion Effects: While the sodium salt is common, exploring other counter-ions (e.g., potassium, lithium, ammonium) may influence the solubility and reactivity of the 3-cyanobenzenesulfinate anion in different solvent systems.
The development of a diverse portfolio of organosulfur compounds based on the 3-cyanobenzenesulfinate scaffold will undoubtedly expand their utility in areas ranging from medicinal chemistry to materials science. nih.gov
Q & A
Q. How to structure a research paper on Sodium 3-cyanobenzenesulfinate to meet journal standards for qualitative reporting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
